molecular formula C13H13NO B12293953 Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- CAS No. 62128-31-8

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B12293953
CAS No.: 62128-31-8
M. Wt: 199.25 g/mol
InChI Key: WKUBFPPJDMDEFL-UHFFFAOYSA-N
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Description

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is an organic compound with the molecular formula C13H13NO. This compound features a methanone group bonded to a 4-methylphenyl and a 1-methyl-1H-pyrrol-2-yl group. It is a member of the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone
  • (4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone
  • (4-Benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

Methanone, (4-methylphenyl)(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methanone group with a 4-methylphenyl and a 1-methyl-1H-pyrrol-2-yl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

62128-31-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(4-methylphenyl)-(1-methylpyrrol-2-yl)methanone

InChI

InChI=1S/C13H13NO/c1-10-5-7-11(8-6-10)13(15)12-4-3-9-14(12)2/h3-9H,1-2H3

InChI Key

WKUBFPPJDMDEFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CN2C

Origin of Product

United States

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